REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][O:11][C:10]([CH2:17][O:18][CH3:19])([CH2:14][O:15][CH3:16])[CH2:9]1)C1C=CC=CC=1.[ClH:20]>CO.[OH-].[OH-].[Pd+2]>[ClH:20].[CH3:16][O:15][CH2:14][C:10]1([CH2:17][O:18][CH3:19])[O:11][CH2:12][CH2:13][NH:8][CH2:9]1 |f:3.4.5,6.7|
|
Name
|
4-benzyl-2,2-bis(methoxymethyl)morpholine
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)(COC)COC
|
Name
|
|
Quantity
|
2.41 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the whole was stirred for 2 hours at room temperature under hydrogen (2.0 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COCC1(CNCCO1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |